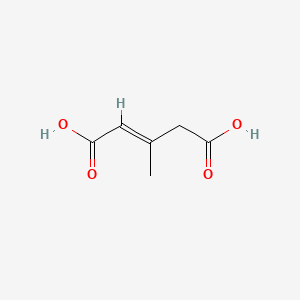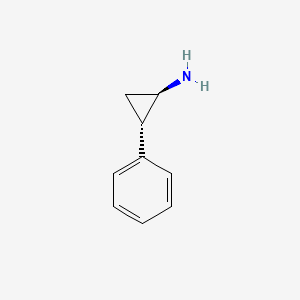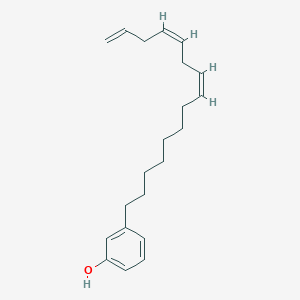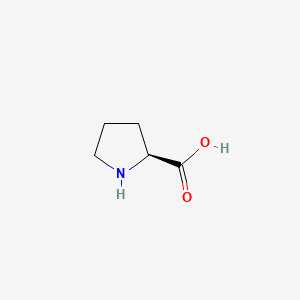
L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline, also known as L-proline, is a non-essential amino acid that exists in the form of transparent crystals . It is an essential component of collagen and is important for the proper functioning of joints and tendons . Proline is a key determinant of many cell wall proteins that play important roles in plant development . It is non-essential in humans, meaning the body can synthesize it from the non-essential amino acid L-glutamate .
Synthesis Analysis
Proline is biosynthetically derived from the amino acid L-glutamate . The regulation of proline metabolism necessitates the suppression of two Δ1-pyrroline-5-carboxylate synthetase enzyme (P5CS) genes . Overexpressing these genes increased salt tolerance . The pathway for proline biosynthesis in higher plants differs from that of bacteria .Molecular Structure Analysis
The molecular formula of proline is C5H9NO2 and the molecular mass is 115.13 g mol-1 . The IUPAC name of proline is Pyrolidine-2-carboxylic acid . It is the secondary amino group known as the imino group which belongs to a five-member ring in a molecule .Chemical Reactions Analysis
Proline plays a role in various chemical reactions. For instance, it is involved in proline-catalyzed intermolecular aldol reactions . The kinetic mechanism includes enamine formation, C–C bond formation, and product release .Physical and Chemical Properties Analysis
Proline is aliphatic and hydrophobic . It is readily soluble in alcohol . Its melting point lies in the range of 478-501K but it decomposes during its melting process .Mécanisme D'action
Propriétés
| Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. | |
Numéro CAS |
4305-67-3 |
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
(2S)-pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Clé InChI |
ONIBWKKTOPOVIA-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H]([NH2+]C1)C(=O)[O-] |
SMILES |
C1CC(NC1)C(=O)O |
SMILES canonique |
C1CC([NH2+]C1)C(=O)[O-] |
Color/Form |
Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |
Densité |
1.064 at 24 °C |
melting_point |
221 °C |
Description physique |
Solid |
Numéros CAS associés |
25191-13-3 |
Solubilité |
162.0 mg/mL |
Pression de vapeur |
3.02X10-8 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


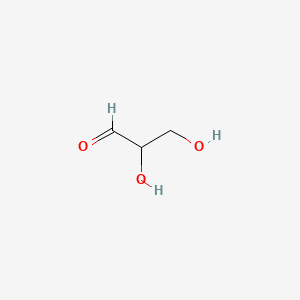

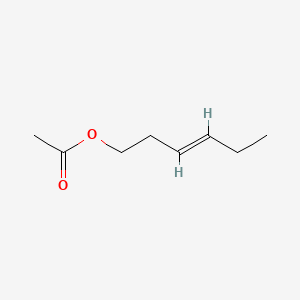
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

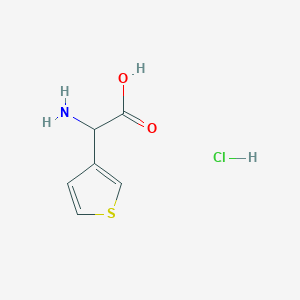

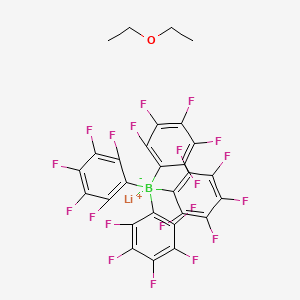
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)


